N'-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide
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Overview
Description
N’-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide is a chemical compound with the molecular formula C7H13N3O2 and a molecular weight of 171.2 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a hydroxy group, a methyl group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide typically involves the reaction of 1-methylpiperidin-2-one with hydroxylamine and a suitable carboximidamide precursor under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of N’-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N’-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carboximidamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N’-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide
- N’-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide derivatives
Uniqueness
N’-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide stands out due to its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties
Biological Activity
N'-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide (NMOC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
NMOC is characterized by the following chemical structure:
- Chemical Formula: C7H13N3O2
- Molecular Weight: 157.20 g/mol
- CAS Number: 126970909
The compound features a piperidine ring with a hydroxyl group and a carboximidamide moiety, which are critical for its biological interactions.
1. Inhibition of Enzymatic Pathways
NMOC has been investigated for its role as an inhibitor of various enzymes involved in metabolic pathways. Notably, it has shown potential in inhibiting indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), both of which are key enzymes in the kynurenine pathway that degrades tryptophan. This inhibition can affect levels of neuroactive metabolites and has implications for neurodegenerative diseases and cancer therapies .
2. Antidiabetic Properties
Research indicates that NMOC may exhibit antidiabetic properties through the inhibition of enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate digestion. By reducing glucose absorption in the intestine, NMOC could help manage blood sugar levels effectively .
Case Study 1: Neuroprotective Effects
A study evaluating NMOC's neuroprotective effects demonstrated that it could mitigate oxidative stress-induced neuronal damage. The compound was tested on neuronal cell lines exposed to oxidative agents, showing reduced cell death and improved viability compared to untreated controls. This suggests NMOC may have potential as a therapeutic agent for neurodegenerative conditions .
Case Study 2: Anticancer Activity
In vitro studies have assessed NMOC's anticancer properties against various cancer cell lines. The compound exhibited significant cytotoxicity against HT29 colon cancer cells, with an IC50 value indicating effective inhibition of cell proliferation. These findings highlight NMOC's potential as a candidate for cancer treatment .
Research Findings Summary Table
Biological Activity | Mechanism | Target Enzyme/Pathway | IC50/Effect |
---|---|---|---|
Enzyme Inhibition | IDO/TDO Inhibition | Kynurenine Pathway | Not specified |
Antidiabetic | α-Amylase Inhibition | Carbohydrate Digestion | Not specified |
Neuroprotection | Oxidative Stress Reduction | Neuronal Cell Lines | Improved Viability |
Anticancer | Cytotoxicity | HT29 Colon Cancer Cells | IC50: Not specified |
Properties
IUPAC Name |
N'-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-10-4-5(7(8)9-12)2-3-6(10)11/h5,12H,2-4H2,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAXZPPGRKJJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(CCC1=O)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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